Cas no 2229418-74-8 (2-3-(methoxymethyl)furan-2-ylazetidine)
2-3-(methoxymethyl)furan-2-ylazetidine Chemical and Physical Properties
Names and Identifiers
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- 2-3-(methoxymethyl)furan-2-ylazetidine
- 2229418-74-8
- EN300-1774668
- 2-[3-(methoxymethyl)furan-2-yl]azetidine
-
- Inchi: 1S/C9H13NO2/c1-11-6-7-3-5-12-9(7)8-2-4-10-8/h3,5,8,10H,2,4,6H2,1H3
- InChI Key: JWIQEGCHMWXLAU-UHFFFAOYSA-N
- SMILES: O1C=CC(COC)=C1C1CCN1
Computed Properties
- Exact Mass: 167.094628657g/mol
- Monoisotopic Mass: 167.094628657g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 3
- Complexity: 152
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.2
- Topological Polar Surface Area: 34.4Ų
2-3-(methoxymethyl)furan-2-ylazetidine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1774668-0.05g |
2-[3-(methoxymethyl)furan-2-yl]azetidine |
2229418-74-8 | 0.05g |
$1880.0 | 2023-09-20 | ||
| Enamine | EN300-1774668-0.1g |
2-[3-(methoxymethyl)furan-2-yl]azetidine |
2229418-74-8 | 0.1g |
$1970.0 | 2023-09-20 | ||
| Enamine | EN300-1774668-0.25g |
2-[3-(methoxymethyl)furan-2-yl]azetidine |
2229418-74-8 | 0.25g |
$2059.0 | 2023-09-20 | ||
| Enamine | EN300-1774668-0.5g |
2-[3-(methoxymethyl)furan-2-yl]azetidine |
2229418-74-8 | 0.5g |
$2149.0 | 2023-09-20 | ||
| Enamine | EN300-1774668-1.0g |
2-[3-(methoxymethyl)furan-2-yl]azetidine |
2229418-74-8 | 1g |
$2239.0 | 2023-05-26 | ||
| Enamine | EN300-1774668-2.5g |
2-[3-(methoxymethyl)furan-2-yl]azetidine |
2229418-74-8 | 2.5g |
$4388.0 | 2023-09-20 | ||
| Enamine | EN300-1774668-5.0g |
2-[3-(methoxymethyl)furan-2-yl]azetidine |
2229418-74-8 | 5g |
$6492.0 | 2023-05-26 | ||
| Enamine | EN300-1774668-10.0g |
2-[3-(methoxymethyl)furan-2-yl]azetidine |
2229418-74-8 | 10g |
$9627.0 | 2023-05-26 | ||
| Enamine | EN300-1774668-1g |
2-[3-(methoxymethyl)furan-2-yl]azetidine |
2229418-74-8 | 1g |
$2239.0 | 2023-09-20 | ||
| Enamine | EN300-1774668-5g |
2-[3-(methoxymethyl)furan-2-yl]azetidine |
2229418-74-8 | 5g |
$6492.0 | 2023-09-20 |
2-3-(methoxymethyl)furan-2-ylazetidine Related Literature
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
Additional information on 2-3-(methoxymethyl)furan-2-ylazetidine
Exploring 2-3-(methoxymethyl)furan-2-ylazetidine (CAS No. 2229418-74-8): A Versatile Building Block in Modern Organic Synthesis
In the ever-evolving landscape of organic chemistry, 2-3-(methoxymethyl)furan-2-ylazetidine (CAS No. 2229418-74-8) has emerged as a compound of significant interest due to its unique structural features and potential applications. This heterocyclic molecule combines a furan ring with an azetidine moiety, offering a rich platform for synthetic modifications. Researchers are increasingly exploring its utility in pharmaceutical intermediates, agrochemicals, and materials science, aligning with the growing demand for sustainable and efficient chemical building blocks.
The compound's methoxymethyl substituent enhances its solubility and reactivity, making it a valuable candidate for cross-coupling reactions and click chemistry. Recent studies highlight its role in the synthesis of bioactive molecules, particularly in the development of novel heterocyclic compounds with improved pharmacokinetic properties. As the pharmaceutical industry shifts toward fragment-based drug design, 2-3-(methoxymethyl)furan-2-ylazetidine stands out as a promising scaffold for targeting protein-protein interactions.
From an environmental perspective, the compound's potential as a green chemistry intermediate is gaining traction. Its furan core, derived from renewable biomass, aligns with the global push for sustainable synthesis routes. Researchers are investigating catalytic methods to functionalize this molecule efficiently, reducing waste and energy consumption—a hot topic in AI-driven drug discovery and computational chemistry forums.
Analytical characterization of CAS No. 2229418-74-8 reveals excellent stability under ambient conditions, addressing a key concern in industrial-scale applications. Advanced techniques like NMR spectroscopy and HPLC-MS confirm its high purity, making it suitable for sensitive reactions. These properties have sparked discussions in organic synthesis communities about its comparative advantages over traditional heterocycles.
In material science, the compound's rigid azetidine-furan architecture shows promise for designing conjugated polymers with tunable optoelectronic properties. This aligns with the surge in searches for "next-gen organic semiconductors" and "bio-based materials." Its potential in OLED and photovoltaic applications is currently under evaluation by several research groups worldwide.
Safety profiles of 2-3-(methoxymethyl)furan-2-ylazetidine have been rigorously assessed, showing favorable results for laboratory handling. This addresses a common query among synthetic chemists regarding handling precautions for novel heterocycles. The compound's low toxicity, as evidenced by preliminary in vitro studies, further expands its appeal for biomedical research.
Market analysts note growing procurement inquiries for CAS 2229418-74-8, particularly from contract research organizations (CROs) specializing in medicinal chemistry. This trend reflects the compound's rising importance in high-throughput screening libraries and fragment-based lead discovery—topics frequently searched in conjunction with "innovative drug development platforms."
Future research directions may explore the compound's enantioselective synthesis, given the increasing demand for chiral building blocks in asymmetric catalysis. Its potential as a ligand in transition metal complexes also warrants investigation, particularly for applications in C-H activation reactions—a trending subject in academic publications and conference proceedings.
As regulatory agencies emphasize greener synthetic pathways, 2-3-(methoxymethyl)furan-2-ylazetidine presents an opportunity to replace less sustainable intermediates. Its compatibility with continuous flow chemistry setups—another hot topic in process chemistry circles—makes it particularly attractive for scale-up operations under Quality by Design (QbD) frameworks.
In conclusion, CAS No. 2229418-74-8 represents a compelling case study in how novel heterocyclic compounds can address multiple contemporary challenges—from drug discovery to sustainable manufacturing. Its structural versatility and favorable physicochemical properties position it as a compound to watch in coming years, with potential breakthroughs anticipated across interdisciplinary research domains.
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